molecular formula C7H16ClNO5 B12321775 Methyl 6-amino-deoxy-galactoyranoside hydrochloride CAS No. 20744-43-8

Methyl 6-amino-deoxy-galactoyranoside hydrochloride

Cat. No.: B12321775
CAS No.: 20744-43-8
M. Wt: 229.66 g/mol
InChI Key: GFQAHWOAVJXCGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-deoxy-galactoyranoside hydrochloride typically involves the methylation of 6-amino-6-deoxy-galactose. The reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-deoxy-galactoyranoside hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 6-amino-deoxy-galactoyranoside hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-amino-deoxy-galactoyranoside hydrochloride involves its interaction with specific molecular targets. It primarily affects carbohydrate metabolism pathways by acting as a substrate or inhibitor for various enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-amino-6-deoxy-glucopyranoside hydrochloride
  • Methyl 6-amino-6-deoxy-mannopyranoside hydrochloride

Comparison: Methyl 6-amino-deoxy-galactoyranoside hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specialized applications .

Properties

CAS No.

20744-43-8

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H

InChI Key

GFQAHWOAVJXCGH-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O.Cl

Origin of Product

United States

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